

Technical Guide: Acid-PEG7-t-butyl ester (CAS 2134235-86-0)

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Compound of Interest

Compound Name: Acid-PEG7-t-butyl ester

Cat. No.: B8114020

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG7-t-butyl ester, with CAS number 2134235-86-0, is a high-purity, heterobifunctional polyethylene glycol (PEG) linker. It is an essential tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a carboxylic acid group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a seven-unit PEG chain. This orthogonal design allows for sequential and controlled conjugation reactions, making it a versatile building block in the synthesis of complex biomolecules and targeted therapeutics.[2] The PEG7 spacer enhances the solubility, flexibility, and bioavailability of the resulting conjugates.[3]

Physicochemical Properties

The fundamental properties of **Acid-PEG7-t-butyl ester** are summarized in the table below. This data is compiled from various suppliers and public chemical databases.

Property	Value	Source
CAS Number	2134235-86-0	[2] [4]
Molecular Formula	C22H42O11	[4] [5]
Molecular Weight	482.57 g/mol	[4] [6]
Purity	>96%	[4]
Appearance	Varies (typically a colorless to pale yellow oil or solid)	N/A
Solubility	Soluble in water, DMSO, DCM, and DMF. [7]	[7]

Core Applications in Drug Development

The unique structure of **Acid-PEG7-t-butyl ester** makes it highly suitable for applications where precise control over molecular assembly is critical.

PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[\[8\]](#)[\[9\]](#) The **Acid-PEG7-t-butyl ester** serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[\[10\]](#) The PEG chain provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is crucial for efficient protein degradation.[\[1\]](#)

Bioconjugation and Drug Delivery

Beyond PROTACs, this linker is valuable for general bioconjugation applications.[\[2\]](#) The carboxylic acid can be coupled to amine-containing biomolecules such as proteins, peptides, or antibodies. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The protected t-butyl ester end can be deprotected to reveal a second carboxylic acid for further functionalization, enabling the creation of multifunctional drug delivery systems.[\[3\]](#)

Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving **Acid-PEG7-t-butyl ester**. These protocols are based on standard procedures for this class of compounds.

Deprotection of the t-Butyl Ester

The acid-labile t-butyl ester group can be selectively removed to reveal a free carboxylic acid. This is typically the first step when the linker is to be conjugated through this terminus.

Objective: To cleave the t-butyl ester protecting group.

Materials:

- **Acid-PEG7-t-butyl ester**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Ice bath
- Rotary evaporator
- Toluene (for co-evaporation)

Procedure:

- Dissolve the **Acid-PEG7-t-butyl ester** in anhydrous DCM to a concentration of 0.1-0.2 M. [\[11\]](#)
- Cool the solution to 0°C using an ice bath. [\[11\]](#)
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v). [\[11\]](#)
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. [\[11\]](#)

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[\[11\]](#)
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[\[11\]](#)
- To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product with two free carboxylic acid groups can be used in the next step.

Amide Coupling of the Carboxylic Acid

The terminal carboxylic acid can be coupled with a primary or secondary amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond.

Objective: To form an amide bond between the linker and an amine-containing molecule.

Materials:

- **Acid-PEG7-t-butyl ester** (or its deprotected form)
- Amine-containing molecule (Ligand-NH₂)
- Anhydrous N,N-Dimethylformamide (DMF)
- Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base, e.g., N,N-Diisopropylethylamine (DIPEA)

Procedure:

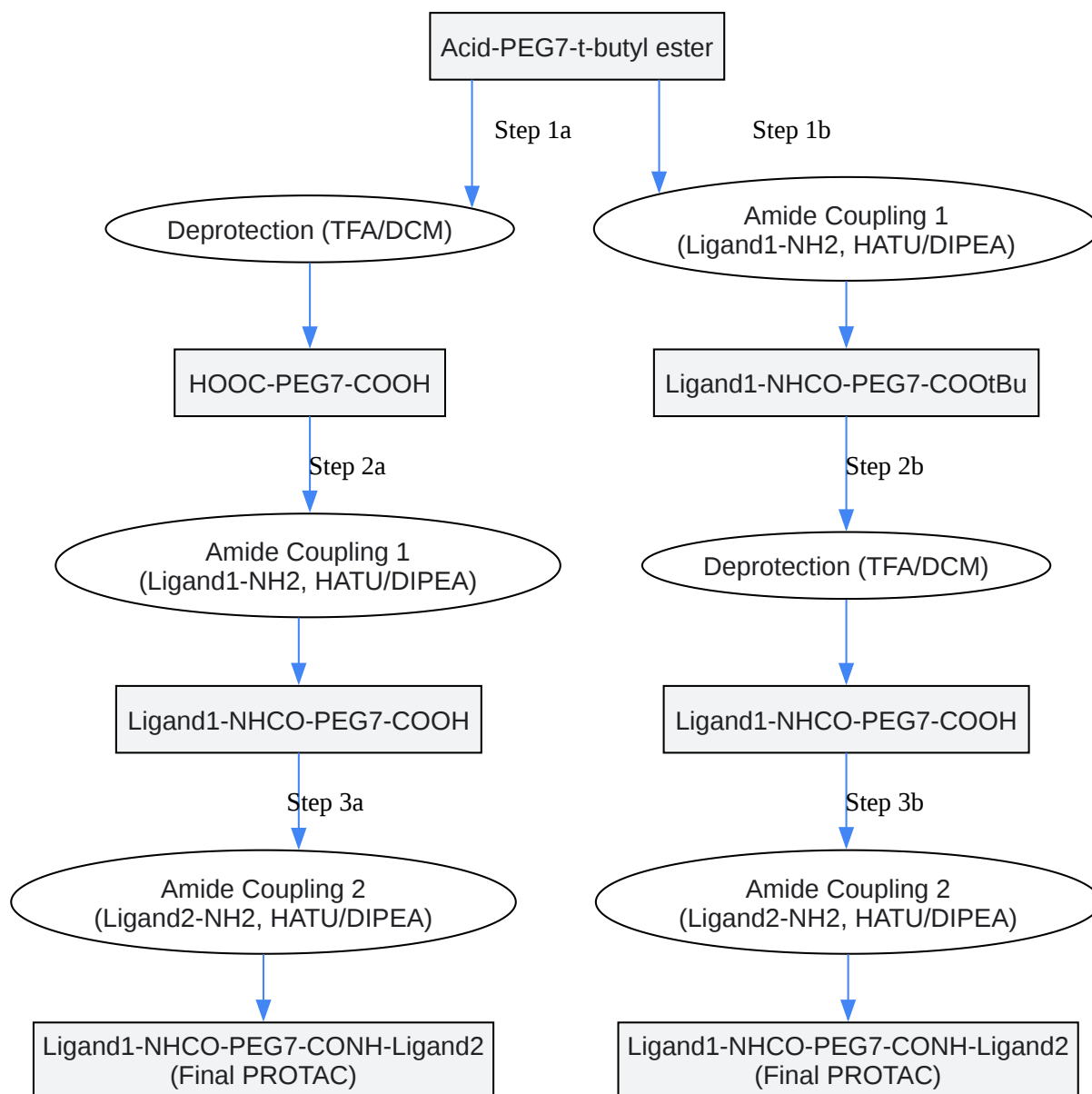
- Dissolve the **Acid-PEG7-t-butyl ester** (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.[\[12\]](#)
- Add the coupling reagent HATU (1.2 equivalents) to the solution.[\[12\]](#)
- Add the base DIPEA (2.0 equivalents) to the reaction mixture.[\[12\]](#)

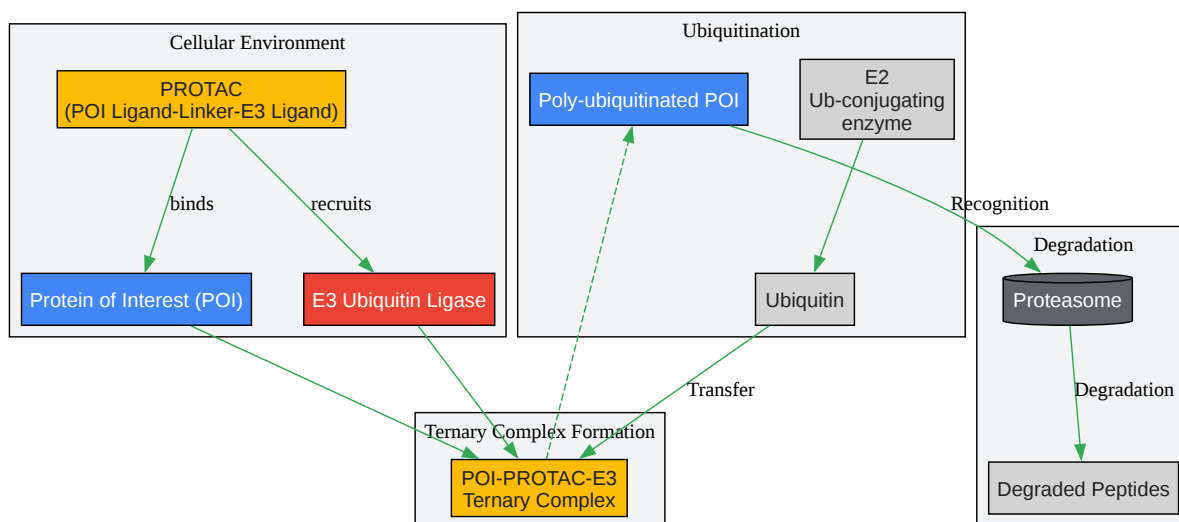
- Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[12]
- Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired conjugate.

Visualizations

Orthogonal Synthesis Strategy

The orthogonal nature of the protecting groups on **Acid-PEG7-t-butyl ester** allows for a stepwise synthesis of heterobifunctional molecules like PROTACs.





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